molecular formula C10H21IO2Si B12569086 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol CAS No. 179949-75-8

4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol

Cat. No.: B12569086
CAS No.: 179949-75-8
M. Wt: 328.26 g/mol
InChI Key: PRQIDCFPERAKGA-UHFFFAOYSA-N
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Description

4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol is an organosilicon compound that features both an iodine atom and a silyl ether group. This compound is often used as a reagent in organic synthesis due to its unique reactivity and stability. The presence of the tert-butyl(dimethyl)silyl group provides steric protection, while the iodine atom offers a site for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alcohol under basic conditions. The iodination step can be achieved using sodium iodide in acetonitrile at elevated temperatures. Here is a general synthetic route:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and synthesis rather than large-scale manufacturing. the methods used in laboratory synthesis can be scaled up with appropriate adjustments to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the double bond and the hydroxyl group.

    Coupling Reactions: The iodine atom can be used in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution: Sodium iodide in acetonitrile.

    Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMF (Dimethylformamide).

Major Products

    Substitution: Various substituted buten-1-ol derivatives.

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Corresponding alcohols or alkanes.

    Coupling: Coupled products with aryl or vinyl groups.

Scientific Research Applications

4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol is used in various scientific research applications:

    Organic Synthesis: As a reagent for introducing silyl ether and iodine functionalities.

    Medicinal Chemistry: In the synthesis of complex molecules and potential drug candidates.

    Material Science: As a building block for the synthesis of novel materials with unique properties.

    Biological Studies: In the preparation of biologically active molecules and probes.

Mechanism of Action

The mechanism of action of 4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol depends on the specific reaction it is involved in. Generally, the tert-butyl(dimethyl)silyl group provides steric protection and stability, while the iodine atom acts as a leaving group in substitution reactions or a coupling partner in palladium-catalyzed reactions. The molecular targets and pathways involved are specific to the reaction conditions and the desired products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol is unique due to the combination of the silyl ether and iodine functionalities, which provide both steric protection and a reactive site for further functionalization. This makes it a versatile reagent in organic synthesis, particularly in the preparation of complex molecules.

Properties

CAS No.

179949-75-8

Molecular Formula

C10H21IO2Si

Molecular Weight

328.26 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-3-iodobut-2-en-1-ol

InChI

InChI=1S/C10H21IO2Si/c1-10(2,3)14(4,5)13-8-9(11)6-7-12/h6,12H,7-8H2,1-5H3

InChI Key

PRQIDCFPERAKGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(=CCO)I

Origin of Product

United States

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